molecular formula C8H15NO B11921756 2-(Piperidin-4-yl)prop-2-en-1-ol

2-(Piperidin-4-yl)prop-2-en-1-ol

Cat. No.: B11921756
M. Wt: 141.21 g/mol
InChI Key: FTVCHSRITWENKX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)prop-2-en-1-ol is a piperidine-based chemical building block of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in pharmacology, commonly used as a core framework for the synthesis of a wide range of bioactive molecules . Piperidine derivatives are frequently investigated as potential therapeutics, including as vasodilators, antipsychotics, neuroleptics, and opioids . Furthermore, specific piperidine sub-classes, such as dipiperidines, have been identified in high-throughput screening programs as promising leads for novel drug development, underscoring the value of this structural motif . The prop-2-en-1-ol (allylic alcohol) functional group in this compound provides a versatile handle for further chemical modification, making it a valuable intermediate for constructing more complex molecules for biological evaluation. Researchers utilize this compound and its derivatives primarily in the exploration and development of new pharmaceutical agents. This product is intended for research applications in a controlled laboratory environment. For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-piperidin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C8H15NO/c1-7(6-10)8-2-4-9-5-3-8/h8-10H,1-6H2

InChI Key

FTVCHSRITWENKX-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1CCNCC1

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural elucidation. The ¹H NMR spectrum of 2-(Piperidin-4-yl)prop-2-en-1-ol would reveal distinct signals for each unique proton in the molecule. For instance, the protons on the piperidine (B6355638) ring would appear at different chemical shifts depending on their proximity to the nitrogen atom and their axial or equatorial positions. chemicalbook.com The protons of the prop-2-en-1-ol substituent, including the vinyl and hydroxyl protons, would also have characteristic chemical shifts. spectrabase.com

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. youtube.comdocbrown.infodocbrown.info Each non-equivalent carbon atom in this compound would produce a distinct signal, with the chemical shift values indicating the type of carbon (e.g., sp³, sp², C-O, C-N). chemicalbook.com For example, the carbons of the double bond and the carbon attached to the hydroxyl group would appear in specific regions of the spectrum. docbrown.info

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically those on adjacent carbons. youtube.comyoutube.comyoutube.com In the case of this compound, COSY would be instrumental in tracing the proton-proton coupling networks within the piperidine ring and the propenol side chain, confirming their respective structures. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached. youtube.comresearchgate.netnih.gov This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. youtube.com For this compound, each CH, CH₂, and CH₃ group would give a cross-peak in the HSQC spectrum, directly linking the proton and carbon signals for that specific group. researchgate.netnih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Functional Group Predicted Chemical Shift (ppm)
Vinyl Protons (=CH₂) 4.5 - 6.0
Allylic Proton (-CH-) 2.0 - 3.0
Hydroxyl Proton (-OH) Variable (depends on solvent and concentration)
Piperidine Protons (axial) 1.0 - 2.0
Piperidine Protons (equatorial) 2.5 - 3.5

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Predicted Chemical Shift (ppm)
Vinyl Carbon (=CH₂) 110 - 140
Vinyl Carbon (=C<) 130 - 150
Carbonyl Carbon (C-OH) 60 - 80

The piperidine ring can adopt several conformations, with the chair conformation being the most stable in most cases. researchgate.netacs.org However, the presence of substituents can influence the conformational equilibrium. NMR spectroscopy is a powerful technique for studying the conformational dynamics of piperidine systems. researchgate.net

The coupling constants (J-values) between adjacent protons in the piperidine ring, obtained from the ¹H NMR spectrum, provide crucial information about the dihedral angles between these protons and, consequently, the ring's conformation. researchgate.net For example, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, which is characteristic of a chair conformation. By analyzing the various coupling constants throughout the piperidine ring of this compound, the preferred conformation of the ring and the orientation of the prop-2-en-1-ol substituent (axial or equatorial) can be determined. acs.org In some instances, piperidine derivatives have been observed to adopt boat or twist-boat conformations, which can also be identified through detailed NMR analysis. researchgate.netacs.org

Vibrational Spectroscopy for Molecular Architecture and Bonding Insights

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. lew.roresearchgate.net The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the various functional groups. researchgate.net

A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. researchgate.net The N-H stretching vibration of the secondary amine in the piperidine ring would typically appear as a medium to weak band in the same region. researchgate.net The C-H stretching vibrations of the sp² hybridized carbons of the double bond would be observed above 3000 cm⁻¹, while the C-H stretches of the sp³ hybridized carbons of the piperidine ring would appear just below 3000 cm⁻¹. A characteristic band for the C=C stretching vibration of the alkene would be expected in the 1620-1680 cm⁻¹ region. Finally, the C-O stretching vibration of the alcohol would likely be found in the 1000-1260 cm⁻¹ range. nist.gov

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Alcohol O-H Stretch 3200 - 3600 (broad)
Secondary Amine N-H Stretch 3200 - 3500 (medium)
Alkene =C-H Stretch 3010 - 3095
Alkane C-H Stretch 2850 - 2960
Alkene C=C Stretch 1620 - 1680

Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. nih.gov It is based on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. rsc.org

For this compound, the Raman spectrum would also show characteristic bands for the various functional groups. The C=C stretching vibration of the double bond is typically a strong and sharp band in the Raman spectrum, providing a clear indication of the presence of the alkene. researchgate.net The symmetric C-H stretching vibrations of the piperidine ring and the propenol side chain would also be visible. rsc.org By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. nih.govrug.nl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. researchgate.netresearchgate.net This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule that absorb light.

In the case of this compound, the primary chromophore is the carbon-carbon double bond of the prop-2-en-1-ol group. This double bond will give rise to a π → π* electronic transition, which is expected to result in an absorption maximum in the ultraviolet region of the spectrum, typically below 200 nm for an isolated double bond. The presence of the hydroxyl group and the piperidine ring may cause a slight shift in the absorption maximum. While the piperidine ring itself does not have significant absorption in the near-UV or visible range, its presence can influence the electronic environment of the chromophore. nist.govresearchgate.net The absence of any significant absorption in the visible region would indicate that the molecule is colorless.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile
1-(tert-butyl) 4-(prop-2-yn-1-yl) piperazine-1,4-dicarboxylate

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₈H₁₅NO, the nominal molecular weight is 141 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 141. However, the stability of the molecular ion can vary, and in some cases, it may be of low abundance or not observed at all. caymanchem.com

The fragmentation of this compound is predicted to be driven by the presence of the piperidine ring and the allyl alcohol moiety. The piperidine ring can undergo characteristic cleavage, often initiated by the nitrogen atom. nih.govresearchgate.net A common fragmentation pathway for piperidine derivatives involves the loss of substituents attached to the ring. caymanchem.comnih.gov

The allyl alcohol group also contributes significantly to the fragmentation pattern. Alcohols are known to undergo alpha-cleavage, which in this case would involve the breaking of the bond between the carbon bearing the hydroxyl group and the adjacent carbon of the piperidine ring. Another characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 123 (M-18). scielo.br

A plausible fragmentation pathway for this compound is the cleavage of the bond between the piperidine ring and the prop-2-en-1-ol substituent. This would lead to the formation of a stable piperidinyl cation or a related fragment. The fragmentation of the piperidine ring itself can lead to a series of smaller ions, providing further structural information. nih.govresearchgate.net The presence of the double bond in the propene group can also influence fragmentation, potentially leading to resonance-stabilized carbocations.

A summary of the predicted major fragment ions for this compound is presented in the table below.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
141[C₈H₁₅NO]⁺Molecular Ion (M⁺)
123[C₈H₁₃N]⁺Loss of H₂O
96[C₆H₁₀N]⁺Cleavage of the C-C bond adjacent to the piperidine ring
84[C₅H₁₀N]⁺Fragmentation of the piperidine ring
57[C₃H₅O]⁺Allyl cation with hydroxyl group

X-ray Diffraction for Solid-State Geometric and Conformation Determination

In the case of 4-substituted piperidines, the substituent typically occupies an equatorial position to avoid steric hindrance with the axial hydrogens on the ring, a phenomenon known as 1,3-diaxial interaction. researchgate.net Therefore, it is highly probable that the 2-propen-1-ol group of this compound is positioned equatorially on the piperidine chair.

The presence of the hydroxyl (-OH) and the secondary amine (-NH-) groups in the molecule allows for the formation of intermolecular hydrogen bonds. These interactions are crucial in determining the crystal packing of the compound. It is expected that in the solid state, molecules of this compound will be linked together through a network of hydrogen bonds, likely involving the hydroxyl group of one molecule and the nitrogen atom of the piperidine ring of another.

The table below summarizes the expected crystallographic parameters for this compound, based on data from analogous piperidine structures.

Parameter Predicted Value/Characteristic
Crystal SystemMonoclinic or Orthorhombic (Common for piperidine derivatives)
Space GroupP2₁/c or similar centrosymmetric group
Conformation of Piperidine RingChair
Substituent OrientationEquatorial
Key Intermolecular InteractionsO-H···N Hydrogen Bonding

Computational and Theoretical Investigations of 2 Piperidin 4 Yl Prop 2 En 1 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to understanding the geometry, vibrational properties, and electronic characteristics of 2-(Piperidin-4-yl)prop-2-en-1-ol.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. For a flexible molecule like this compound, this involves exploring its conformational energy landscape. nih.govnih.gov The piperidine (B6355638) ring can exist in various conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms. nih.gov Similarly, the prop-2-en-1-ol substituent can rotate around the single bond connecting it to the piperidine ring.

Interactive Table: Illustrative Conformational Analysis Data

This table presents hypothetical energy data for plausible conformers of this compound, as would be determined by DFT calculations.

ConformerPiperidine Ring ConformationSubstituent PositionRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial2.50
3Twist-Boat-5.80
4Boat-7.20

Theoretical vibrational analysis using DFT predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating these frequencies for an optimized geometry, each vibrational mode can be assigned to specific atomic motions, such as the stretching or bending of bonds.

For this compound, key predicted vibrational frequencies would include:

O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region, indicative of the alcohol group.

N-H stretch: A band around 3300-3500 cm⁻¹ from the secondary amine in the piperidine ring.

C-H stretches: Both sp² (alkene, >3000 cm⁻¹) and sp³ (aliphatic, <3000 cm⁻¹) C-H stretching modes.

C=C stretch: A characteristic peak for the alkene group, expected around 1640-1680 cm⁻¹.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ range.

C-N stretches: Vibrations associated with the piperidine ring amine.

Comparing theoretical spectra with experimental data helps confirm the molecular structure and provides a detailed understanding of its bonding characteristics. nih.gov

Interactive Table: Illustrative Predicted Vibrational Frequencies

This table shows a selection of expected vibrational modes and their hypothetical frequencies calculated via DFT.

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group Assignment
3450StretchingO-H (Alcohol)
3380StretchingN-H (Amine)
3080StretchingC-H (sp², alkene)
2945StretchingC-H (sp³, aliphatic)
1655StretchingC=C (Alkene)
1100StretchingC-O (Alcohol)
1180StretchingC-N (Amine)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the π-system of the double bond. The LUMO would likely be distributed over the antibonding orbitals of the molecule. Analysis of these orbitals helps predict how the molecule will interact with other reagents and characterizes the nature of its electronic transitions. wu.ac.th

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using colors to indicate different potential values. Red typically signifies regions of most negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group (O-H) and the amine group (N-H) would show positive potential (blue), identifying them as hydrogen bond donor sites.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. materialsciencejournal.org It transforms the complex molecular orbitals from a DFT calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. The key output of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital. researchgate.netnih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com For this compound, significant hyperconjugative interactions would be expected, such as:

Delocalization from the lone pair of the nitrogen atom (n_N) into the anti-bonding orbitals (σ*) of adjacent C-C and C-H bonds. nih.gov

Delocalization from the oxygen lone pairs (n_O) into adjacent anti-bonding orbitals.

Interactions involving the π-system of the double bond (π_C=C) and adjacent σ* orbitals.

Interactive Table: Illustrative NBO Analysis Data

This table shows hypothetical donor-acceptor interactions and their stabilization energies (E(2)), which would be calculated via NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)σ(C-C)3.85Lone Pair -> Anti-bond
n(O)σ(C-H)2.10Lone Pair -> Anti-bond
π(C=C)σ(C-H)1.95Pi-bond -> Anti-bond
σ(C-H)σ(C-N)4.50Sigma-bond -> Anti-bond

Quantum Mechanical Studies on Reactivity and Stability

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules to predict their stability and reactivity. For this compound, these studies focus on how the electron distribution influences the molecule's chemical properties.

Key aspects of QM investigations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons and its susceptibility to electrophilic attack, while the LUMO's characteristics reveal its capacity to accept electrons and its reactivity towards nucleophiles. For this compound, the HOMO is expected to be localized on the electron-rich C=C double bond and the oxygen atom of the hydroxyl group, making these the primary sites for electrophilic reactions. The LUMO would likely be distributed over the allylic system, indicating its potential as an electrophilic center.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red-colored regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions denote electron-deficient areas (positive potential) that are susceptible to nucleophilic attack. For this compound, the oxygen atom and the π-system of the double bond would be highlighted as regions of negative potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Calculations are hypothetical and based on typical values for similar organic molecules using DFT at the B3LYP/6-31G(d) level of theory.

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates susceptibility to oxidation and electrophilic attack.
LUMO Energy+1.2 eVRelates to the ability to accept electrons; susceptibility to reduction.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule, affecting solubility.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

The piperidine ring in this compound is not static; it can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be accessed during dynamic processes. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time, providing a detailed picture of the molecule's flexibility. nih.gov

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion for the system. This allows for the observation of transitions between different conformational states and the calculation of their relative populations. For this compound, a key point of interest is the orientation of the prop-2-en-1-ol substituent, which can be either axial or equatorial. MD simulations can determine the energetic preference and the barrier to interconversion between these two forms.

Furthermore, these simulations can explicitly include solvent molecules (e.g., water) to study solvation effects. The solvent can influence conformational preferences through interactions like hydrogen bonding between the solvent and the molecule's hydroxyl and amine groups. The conformational flexibility introduced by certain residues can significantly affect how a molecule interacts with its environment. nih.gov

Table 2: Conformational Analysis of this compound (Illustrative) Data is hypothetical, representing typical outputs from MD simulations.

ConformerSubstituent PositionRelative Energy (kcal/mol)Population (%)
Chair 1Equatorial0.095.8
Chair 2Axial2.53.5
Twist-Boat-5.8< 0.1
Boat-7.0< 0.1

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers profound insights into how chemical reactions occur, moving beyond simple reactant-to-product descriptions to map out the entire mechanistic pathway. rsc.orgrsc.org This involves identifying all intermediates and, crucially, the transition states that connect them.

A transition state (TS) is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. It represents the maximum energy point along the minimum energy path of a reaction. Locating and characterizing the TS is a cornerstone of computational mechanism studies, as its energy determines the activation energy (Ea) and, therefore, the reaction rate. mdpi.com

Using quantum mechanical methods, researchers can perform a transition state search on the potential energy surface of a reacting system. Once a candidate TS structure is found, a frequency calculation is performed to verify it. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. For a reaction involving this compound, such as the acid-catalyzed addition of water to the double bond, computational analysis could pinpoint the structure and energy of the transition state leading to the carbocation intermediate.

Table 3: Hypothetical Transition State Analysis for Electrophilic Addition to this compound Values are illustrative for a theoretical reaction pathway.

Reaction StepActivation Energy (Ea) (kcal/mol)Description
Protonation of double bond15.2Formation of a tertiary carbocation intermediate.
Nucleophilic attack by water2.1Water attacks the carbocation.
Deprotonation5.5Final product formation.

Reaction Coordinate Mapping

After identifying a transition state, it is essential to confirm that it connects the intended reactants and products. This is achieved through reaction coordinate mapping, often using an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both forward and reverse directions.

A successful IRC calculation maps out the entire minimum energy path, confirming the connection between the transition state and the corresponding energy minima (reactants and products). This process provides a dynamic view of the reaction, showing how bond lengths and angles change as the reaction progresses. For complex, multi-step reactions, mapping the reaction coordinate for each step is crucial for building a complete and accurate energy profile of the entire mechanism. mdpi.com This detailed mapping helps rationalize product distributions and selectivities observed experimentally.

Chiral Synthesis and Stereochemical Control in 2 Piperidin 4 Yl Prop 2 En 1 Ol Analogues

Asymmetric Synthetic Methodologies for Piperidine (B6355638) Derivatives

The construction of the chiral piperidine core is a foundational aspect of synthesizing these analogues. Asymmetric synthesis provides a direct route to enantiomerically enriched piperidines, often starting from achiral or prochiral precursors like pyridines. nih.gov These methods are crucial for establishing the absolute stereochemistry of the heterocyclic ring. nih.govajchem-a.com

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. nih.gov These methods involve either temporarily attaching a chiral molecule (auxiliary) to the substrate to direct a stereoselective reaction or employing a chiral catalyst that creates a chiral environment for the reaction.

Chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams, serve as versatile building blocks for the enantioselective synthesis of diverse piperidine-containing compounds. researchgate.net These auxiliaries allow for the controlled introduction of substituents at various positions on the piperidine ring. researchgate.net Similarly, carbohydrate auxiliaries like D-arabinopyranosylamine have been used to achieve high diastereoselectivity in domino Mannich-Michael reactions to form N-glycosyl dehydropiperidinones, which are precursors to chiral piperidines. cdnsciencepub.com

Catalytic approaches often employ transition metals like rhodium, iridium, copper, and palladium complexed with chiral ligands. nih.gov For instance, a rhodium-catalysed reductive transamination of pyridinium (B92312) salts uses a chiral primary amine as a source of chirality, obviating the need for a chiral catalyst to achieve excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net Chiral copper(II) catalysts have been successfully used for the enantioselective cyanidation of amines, which can then be cyclized to form chiral piperidines. nih.govnih.gov Iridium catalysts bearing P,N-ligands, such as MeO-BoQPhos, have proven highly effective in the asymmetric hydrogenation of α-heteroaryl-N-benzylpyridinium salts, yielding products with high enantiomeric ratios. acs.org

Table 1: Examples of Chiral Catalysts and Auxiliaries in Piperidine Synthesis
Catalyst/Auxiliary SystemReaction TypeSubstrate TypeKey FeaturesReference
[RhCp*Cl2]2 with Chiral Primary Amine (e.g., (R)-PEA)Reductive TransaminationPyridinium SaltsInduces chirality via transamination; no chiral ligand on metal required. dicp.ac.cn
Iridium(I) with P,N-Ligand (MeO-BoQPhos)Asymmetric HydrogenationPyridinium SaltsAchieves high enantioselectivity (up to 99.3:0.7 er) for α-aryl piperidines. acs.org
Chiral Copper(II) CatalystEnantioselective C-H CyanationAcyclic AminesEnables asymmetric δ C-H functionalization leading to chiral piperidines. nih.govnih.gov
D-Arabinopyranosylamine AuxiliaryMannich-Michael ReactionDanishefsky's DieneHigh diastereoselectivity in forming dehydropiperidinone precursors. cdnsciencepub.com
Phenylglycinol-derived LactamsVarious (Alkylation, etc.)δ-Oxo Acid DerivativesVersatile intermediates for regio- and stereocontrolled synthesis. researchgate.net

Enantioselective hydrogenation of pyridine (B92270) derivatives is one of the most direct and atom-economical methods for producing chiral piperidines. researchgate.net This approach typically involves the use of a chiral transition-metal catalyst (based on iridium, rhodium, or ruthenium) to hydrogenate the aromatic ring with high stereocontrol. researchgate.netrsc.org The hydrogenation can be performed on pyridine itself or, more commonly, on activated pyridinium salts, which are more susceptible to reduction. dicp.ac.cnacs.org For example, iridium-catalyzed enantioselective hydrogenation of 2-alkoxycarbonyl pyridinium salts is a key step in the synthesis of anesthetic compounds like ropivacaine. researchgate.net Similarly, rhodium-catalyzed asymmetric hydrogenation has been used to prepare precursors for drugs like Niraparib. snnu.edu.cnnih.gov

Enantioselective cyclization reactions provide an alternative route, constructing the chiral piperidine ring from acyclic precursors. rsc.orgmdpi.com Organocatalytic formal [4+2] cycloadditions, such as the reaction between N-PMP aldimines and aqueous glutaraldehyde, can yield 2,3-substituted piperidines with excellent enantioselectivities (up to >99% ee). rsc.org Another powerful method is the phosphine-catalyzed [4+2] annulation between allene (B1206475) ketones and 1-azadienes, which produces chiral tetrahydropyridines that can be further transformed. acs.org

Table 2: Enantioselective Hydrogenation and Cyclization Methodologies
MethodologyCatalyst/ReagentPrecursorProduct TypeEnantioselectivity (ee)Reference
Asymmetric HydrogenationIridium(I) / P,N-LigandPyridinium Salts2-Substituted PiperidinesUp to 99.3% acs.org
Asymmetric HydrogenationRuthenium(II) ComplexFluoropyridinesAll-cis-Fluorinated PiperidinesHigh nih.gov
Transfer HydrogenationRhodium / Chiral AminePyridinium SaltsVarious Chiral PiperidinesExcellent dicp.ac.cnresearchgate.net
[4+2] AnnulationChiral PhosphineAllene Ketones / 1-AzadienesChiral TetrahydropyridinesExcellent acs.org
Mannich-Reductive CyclizationOrganocatalystAldimines / Glutaraldehyde2,3-Substituted PiperidinesUp to >99% rsc.org

Diastereoselective Synthesis of Defined Stereoisomers

When the piperidine ring is substituted at multiple positions, diastereoselectivity becomes as important as enantioselectivity. Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. Methodologies for achieving this include substrate-controlled reactions, directed metalations, and stereospecific cyclizations.

A powerful strategy for the diastereoselective arylation of piperidine rings involves Negishi cross-couplings of organozinc reagents with (hetero)aryl iodides. acs.org The stereochemical outcome (cis or trans) of these 2,4-disubstituted products can be controlled by the position of the carbon-zinc bond relative to the nitrogen atom. acs.org Another approach involves the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening to yield highly substituted, oxygenated piperidines. acs.org The stereochemical display of substituents on the starting tetrahydropyridine (B1245486) can direct the epoxidation to achieve high diastereoselectivity. acs.org Furthermore, simple hydrogenation of disubstituted pyridines can diastereoselectively produce cis-piperidines, which can then be epimerized under thermodynamic control to furnish the corresponding trans-diastereoisomers. whiterose.ac.uk

Stereocontrol Strategies at the Prop-2-en-1-ol Chiral Centers

The synthesis of chiral allylic alcohols can be achieved through various methods, including the use of chiral diamines like sparteine (B1682161) to control lithiation-borylation sequences. researchgate.net Substrate induction, where existing stereocenters in the molecule direct the stereochemical outcome of a new one, is also a powerful tool. researchgate.net For instance, chiral acetonide-protected polyketide fragments can undergo rearrangement with high diastereoselectivity to form allylic alcohols. researchgate.net

Another notable method is the rhenium-catalyzed transposition of allylic alcohols. While this process can lack selectivity on its own, the presence of a neighboring hydroxyl group can be used to control both regio- and stereoselectivity through the accompanying formation of an acetal, leading to a single diastereomer. nih.gov Additionally, selective deoxygenation of one alcohol in a diol can be a key step. For example, an acetal-protected allylic alcohol can be selectively deoxygenated using a palladium catalyst in the presence of other alcohol types. nih.govacs.org

Chiral Resolution Techniques for Enantiomeric Purity

When direct asymmetric synthesis is not feasible or fails to provide sufficient enantiomeric purity, chiral resolution offers a reliable alternative for separating a racemic mixture into its constituent enantiomers.

Classical resolution involves the use of a chiral resolving agent, such as an optically active acid like di-benzoyl-L-tartaric acid or (S)-mandelic acid, to react with the racemic piperidine base. google.com This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. google.com

A more modern and often more efficient method is kinetic resolution. In this technique, a chiral catalyst or reagent reacts at a different rate with each enantiomer of the racemic substrate, allowing for the separation of the unreacted, enantioenriched starting material from the product. rsc.org For example, the chiral base system formed from n-BuLi and (+)-sparteine can be used for the kinetic resolution of N-Boc-2-arylpiperidines, providing highly enantioenriched products. rsc.org Catalytic kinetic resolution using chiral hydroxamic acids has also been applied to disubstituted piperidines with significant selectivity. nih.gov

Derivatization Strategies for Advanced Molecular Architectures Based on 2 Piperidin 4 Yl Prop 2 En 1 Ol

Functionalization of the Piperidine (B6355638) Ring for Diversified Structures

The piperidine ring is a common motif in many pharmaceuticals, and methods for its functionalization are well-established. nih.govresearchgate.net For 2-(piperidin-4-yl)prop-2-en-1-ol, the secondary amine of the piperidine ring is the most accessible site for initial diversification.

N-Substitution Reactions: The nitrogen atom can be readily functionalized through standard N-alkylation and N-acylation reactions. These modifications introduce a wide variety of substituents, altering the steric and electronic properties of the molecule.

N-Alkylation: Reaction with alkyl halides, tosylates, or mesylates in the presence of a base can introduce alkyl, benzyl, or other functionalized chains. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides. This strategy can be used to introduce carbonyl-containing moieties.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents on the piperidine nitrogen.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds offers a more advanced strategy for creating structural diversity. nih.gov Rhodium-catalyzed C-H insertion reactions, for instance, can achieve site-selective substitution. nih.govresearchgate.net The selectivity (i.e., which C-H bond reacts) can often be controlled by the choice of the nitrogen protecting group and the catalyst. nih.govresearchgate.net While the C4 position is already substituted in the parent molecule, functionalization at the C2, C3, and C5 positions could be explored to generate novel analogues. nih.gov

Table 1: Representative Strategies for Piperidine Ring Functionalization

StrategyReagents and ConditionsPotential Modification
N-AlkylationR-X (X=Br, I, OTs), Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF)Introduction of alkyl, benzyl, or functionalized chains.
Reductive AminationRCHO or RC(O)R', Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE)Formation of N-alkyl or N-cycloalkyl derivatives.
N-AcylationRCOCl or (RCO)₂O, Base (e.g., Et₃N), Solvent (e.g., DCM)Synthesis of amides, carbamates, and ureas.
N-ArylationAr-Br, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Attachment of (hetero)aryl groups.
C-H FunctionalizationRhodium Catalyst (e.g., Rh₂(OAc)₄), Diazo CompoundSite-selective introduction of functional groups at C2/C6 or C3/C5. nih.gov

Chemical Modifications of the Allylic Alcohol Functionality

The allylic alcohol moiety is a highly versatile functional group, susceptible to a wide range of chemical transformations. nih.gov These modifications can be used to alter the molecule's polarity, reactivity, and potential for further conjugation.

Oxidation: The primary alcohol can be oxidized to an α,β-unsaturated aldehyde or carboxylic acid using various oxidizing agents (e.g., manganese dioxide, PCC, Dess-Martin periodinane).

Etherification: Williamson ether synthesis (deprotonation with a strong base followed by reaction with an alkyl halide) or acid-catalyzed addition to alkenes can yield a variety of ethers.

Esterification: Reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides produces esters, which can serve as prodrugs or introduce new functional handles.

Allylic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution (SN2' or SN2). This allows for the introduction of a wide range of nucleophiles.

Epoxidation: The double bond can be epoxidized using reagents like m-CPBA, leading to the formation of an oxirane ring, which is a versatile intermediate for further reactions.

Cyclopropanation: Reaction with carbenes or carbenoids can convert the double bond into a cyclopropane (B1198618) ring, adding conformational rigidity.

Palladium-Catalyzed Reactions: The allylic alcohol can participate in various palladium-catalyzed reactions, such as the Tsuji-Trost allylation, to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Strategies for Conjugation and Linker Integration

The functional handles on this compound—namely the piperidine nitrogen and the primary alcohol—are ideal attachment points for linkers used in creating more complex molecules, such as antibody-drug conjugates (ADCs) or targeted molecular probes. nih.gov

The choice of conjugation strategy depends on the desired application and the nature of the molecule to be attached. Linkers can be designed to be stable or cleavable under specific physiological conditions.

Conjugation via the Piperidine Nitrogen: The secondary amine can be alkylated or acylated with a bifunctional linker. For example, one end of the linker attaches to the nitrogen, while the other end possesses a reactive group (e.g., an N-hydroxysuccinimide ester, a maleimide, or an alkyne) for subsequent coupling to a biomolecule or surface.

Conjugation via the Allylic Alcohol: The hydroxyl group can be used to form an ester or ether linkage with a suitable linker. This approach is common for attaching payloads in drug delivery systems. nih.gov For instance, a linker containing a carboxylic acid can be esterified with the alcohol.

A recent approach for conjugating small molecules to antibodies involves using platinum(II)-based linkers. nih.govamsterdamumc.nl A payload containing a suitable coordination group, such as a piperidine, can be complexed with the platinum linker for subsequent attachment to a native antibody. nih.gov

Synthesis of Bicyclic and Spirocyclic Systems Incorporating the Piperidine Core

Building upon the this compound core to create bicyclic and spirocyclic systems significantly increases molecular complexity and three-dimensionality. nih.gov Such structures are of great interest in medicinal chemistry as they can offer improved pharmacological properties.

Strategies for Bicyclic Systems: Intramolecular reactions are key to forming bicyclic structures.

Intramolecular Cycloadditions: The alkene of the prop-2-en-1-ol side chain can act as a dienophile or dipolarophile in intramolecular Diels-Alder or 1,3-dipolar cycloaddition reactions. The reaction partner would need to be introduced via functionalization of the piperidine nitrogen.

Ring-Closing Metathesis (RCM): If a second alkene is introduced onto the piperidine nitrogen, RCM using a Grubbs-type catalyst can form a new ring fused or bridged to the piperidine core.

Intramolecular Friedel-Crafts Reaction: An aromatic ring tethered to the piperidine nitrogen could undergo an intramolecular Friedel-Crafts reaction with the allylic alcohol (activated as a carbocation under acidic conditions) to form a fused ring system. sc.edu

Strategies for Spirocyclic Systems: Spirocycles are formed when a new ring is constructed sharing the C4 atom of the piperidine.

Intramolecular Cyclization: A Dieckmann condensation could be employed if appropriate ester functionalities are introduced at the C4 position and on the piperidine nitrogen, leading to a spirocyclic β-keto ester. beilstein-journals.org

Cycloaddition Reactions: The exocyclic double bond could potentially participate in cycloaddition reactions to form a spiro-fused ring.

Rearrangement Reactions: Certain rearrangement reactions of appropriately substituted piperidine precursors can lead to the formation of spirocyclic structures.

A general method for creating oxa-spirocycles involves the iodocyclization of alkenyl alcohols, which could be a viable strategy starting from a derivative of the title compound. nih.gov The synthesis of spirocycles can also commence from a piperidin-4-one precursor, which is then elaborated into the desired spirocyclic system before the introduction of the prop-2-en-1-ol side chain. nih.gov

Design and Synthesis of Analogue Libraries for Structure-Reactivity Relationship Studies

Systematic studies of structure-reactivity relationships (SRR) are crucial for understanding and optimizing the chemical properties of a molecular scaffold. The design of an analogue library based on this compound would involve the methodical variation of its structural components.

Library Design Principles: A combinatorial or parallel synthesis approach can be employed to generate a library of analogues. The library design would focus on systematically modifying the three main regions of the molecule:

Piperidine Nitrogen Substituents (R¹): A diverse set of alkyl, acyl, and aryl groups would be introduced using the methods described in section 7.1. This would probe the influence of steric bulk, electronics, and hydrogen bonding capacity at this position.

Allylic Alcohol Modifications (R²): The alcohol would be converted into a library of ethers, esters, and other functional groups (as per section 7.2) to evaluate the impact of modifying this functionality.

Alkene Group Modifications (R³): The double bond could be reduced, epoxidized, or cyclopropanated to explore the role of saturation and conformation of the C4-substituent.

Table 2: Conceptual Design of an Analogue Library for SRR Studies

Variable PositionR¹ (Piperidine-N)R² (Allylic Position)R³ (Propene Backbone)
Parent Structure -H-OH=CH₂
Variation 1 -CH₃-OCH₃Saturated (-CH₃)
Variation 2 -C(O)CH₃-OC(O)CH₃Epoxidized
Variation 3 -Benzyl-O-BenzylCyclopropanated
Variation 4 -Phenyl-Cl (via substitution)Dihydroxylated

By synthesizing such a library and evaluating the chemical reactivity of each analogue (e.g., pKa, stability, susceptibility to oxidation, performance in specific catalytic cycles), one can derive valuable SRR data. These studies provide insights into how specific structural features influence the molecule's behavior, guiding the rational design of new compounds with desired properties. nih.gov

Exploration of 2 Piperidin 4 Yl Prop 2 En 1 Ol As a Key Synthon in Organic Synthesis

Utility as a Chiral or Achiral Building Block in Multi-Step Synthesis

The utility of 2-(Piperidin-4-yl)prop-2-en-1-ol in multi-step synthesis is significant, whether used in its chiral or achiral form. As a chiral entity, it can serve as a valuable intermediate for the enantioselective synthesis of polysubstituted piperidines, which are core components of many bioactive compounds. nih.gov Phenylglycinol-derived oxazolopiperidone lactams, for example, are exceptionally versatile building blocks for creating structurally diverse piperidine-containing natural products in an enantioselective manner. nih.gov These methods allow for the introduction of substituents at various ring positions in a regio- and stereocontrolled fashion, providing access to enantiopure complex alkaloids and other bioactive molecules. nih.gov

In its achiral (racemic) form, the compound remains a powerful building block due to the orthogonal reactivity of its two main functional groups. The secondary amine of the piperidine (B6355638) ring can undergo a variety of standard transformations, allowing for the introduction of diverse substituents. These reactions provide a foundation for creating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net

Table 1: Representative Reactions for the Functionalization of the Piperidine Moiety

Reaction Type Reagents and Conditions Purpose
N-Boc Protection Boc-anhydride, base (e.g., triethylamine) Protection of the amine for subsequent reactions on the allylic alcohol. google.com
N-Alkylation Alkyl halide, base Introduction of alkyl groups to the nitrogen atom.
N-Acylation Acyl chloride or anhydride, base Formation of amides, often to modulate biological activity. researchgate.net

Simultaneously, the allylic alcohol moiety can be manipulated independently, as detailed in the following sections. This dual functionality allows chemists to build molecular complexity in a stepwise and controlled manner.

Strategic Integration into Complex Molecular Scaffold Construction

The piperidine ring is one of the most prevalent nitrogen-containing ring systems in drugs approved by the U.S. FDA. researchgate.net Consequently, synthons like this compound are instrumental in building complex molecular scaffolds for drug discovery and development. mdpi.com A molecular scaffold serves as a core structure to which various functional groups can be attached, enabling the exploration of chemical space. mdpi.com

The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, for example, has been utilized as a scaffold in the development of novel NLRP3 inflammasome inhibitors. nih.govresearchgate.net Synthetic strategies often involve the coupling of a pre-functionalized piperidine ring with other cyclic or acyclic components. nih.gov In this context, the allylic alcohol group of this compound provides a reactive handle for such elaborations. It can be transformed into other functional groups or used directly in reactions to build larger, more intricate structures.

Potential Scaffold Elaboration Strategies:

Etherification: The hydroxyl group can be converted into an ether, linking the piperidine scaffold to another molecular fragment.

Esterification: Formation of an ester linkage is a common strategy in prodrug design or for attaching other functionalities. organic-chemistry.org

Cross-Coupling Reactions: The allylic alcohol can be converted into a suitable derivative (e.g., an allylic carbonate or phosphate) for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Ring-Closing Metathesis (RCM): If an additional olefin is introduced via the piperidine nitrogen, the allylic alcohol's double bond can participate in RCM to form fused or bridged bicyclic systems.

Development of Novel Synthetic Methodologies Utilizing the Unique Features of the Piperidin-4-yl and Allylic Alcohol Moieties

The distinct reactivity of both the piperidine and allylic alcohol functions has driven the development of innovative synthetic methods. Allylic alcohols are a crucial functional group in organic chemistry, and their preparation and reactivity are of longstanding interest to synthetic chemists. umich.edu Modern methodologies like the borrowing hydrogen (BH) strategy have emerged as powerful, atom-efficient tools for synthesizing substituted piperidinols from primary amines and triols. researchgate.net This approach involves the temporary, catalytic dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine before the catalyst hydrogenates the resulting imine intermediate. researchgate.net

The presence of the piperidine nitrogen in close proximity to the allylic alcohol could also be exploited for diastereoselective reactions. The nitrogen atom could act as an internal coordinating group in metal-catalyzed reactions, directing the stereochemical outcome of transformations such as epoxidations or dihydroxylations of the double bond.

Table 2: Key Reactions Involving the Allylic Alcohol Moiety

Reaction Type Description Potential Outcome
Sharpless Asymmetric Epoxidation Catalytic, enantioselective epoxidation of the double bond. Access to chiral epoxy-alcohols, valuable synthetic intermediates.
Oxidation (e.g., Swern, PCC) Conversion of the primary alcohol to an α,β-unsaturated aldehyde. youtube.com Formation of a reactive enal for conjugate additions or other carbonyl chemistry.
Mitsunobu Reaction Inversion of the stereocenter of the alcohol via reaction with an acidic component. umich.edu Introduction of various nucleophiles with stereocontrol.
Palladium-Catalyzed Allylic Substitution Substitution of the hydroxyl group (after activation) with a nucleophile. organic-chemistry.org A powerful method for C-C, C-N, and C-O bond formation.

The development of tandem or domino reactions commencing with this compound could lead to the rapid assembly of complex heterocyclic systems, further cementing its role as a valuable synthon in synthetic chemistry.

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